molecular formula C12H18N2O B13202158 2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13202158
M. Wt: 206.28 g/mol
InChI Key: CQGFJLWQIUSXKE-UHFFFAOYSA-N
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Description

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring fused to a pyrimidine ring The presence of a tert-butyl group at the 2-position and a ketone group at the 4-position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable diketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrido[1,2-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the pyrido[1,2-a]pyrimidine core allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The tert-butyl group and ketone functionality can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[1,2-a]pyrimidine family with a different substitution pattern.

    Pyrido[2,3-d]pyrimidin-7-one: Similar core structure but with variations in the position of functional groups.

    Pyrimidino[4,5-d][1,3]oxazine: A related heterocyclic compound with an additional oxygen atom in the ring system.

Uniqueness

2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the tert-butyl group at the 2-position and the ketone group at the 4-position These functional groups confer specific chemical properties and reactivity, distinguishing it from other similar compounds

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-tert-butyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-8-11(15)14-7-5-4-6-10(14)13-9/h8H,4-7H2,1-3H3

InChI Key

CQGFJLWQIUSXKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CCCCC2=N1

Origin of Product

United States

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